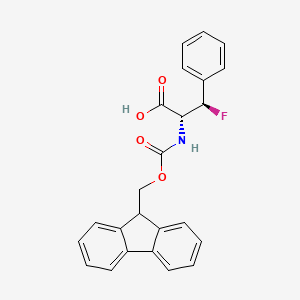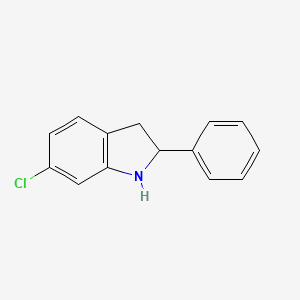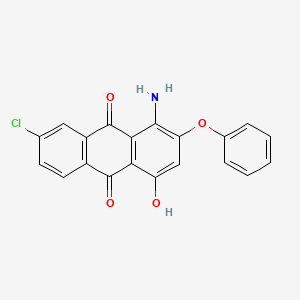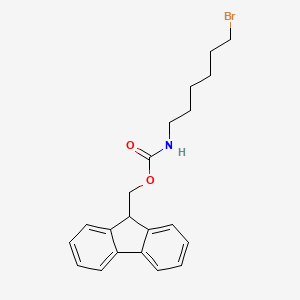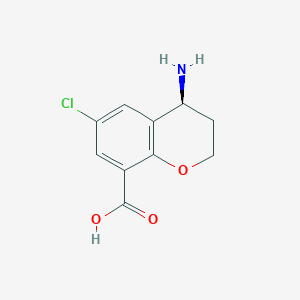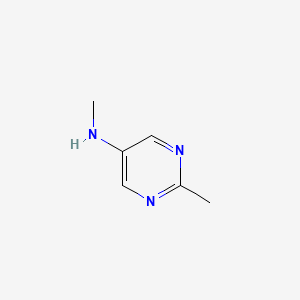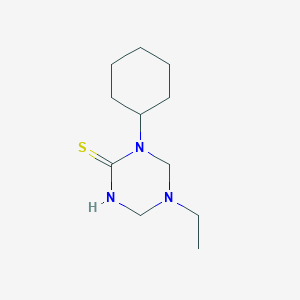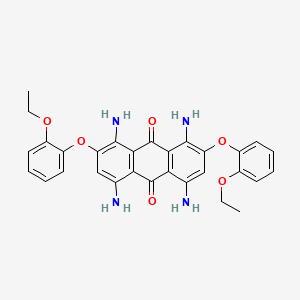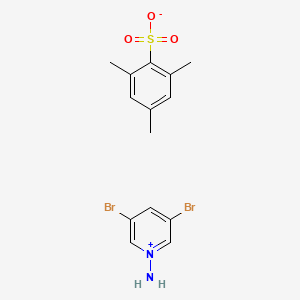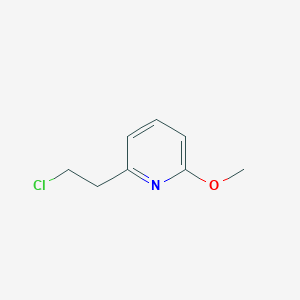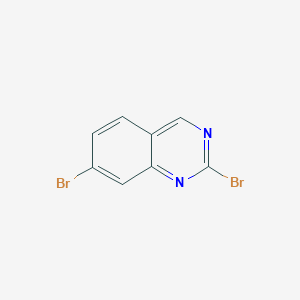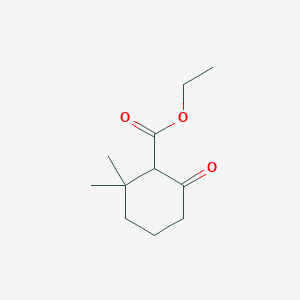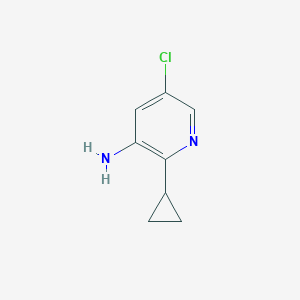
5-Chloro-2-cyclopropylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyclopropylpyridin-3-amine is a chemical compound with the molecular formula C8H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylpyridin-3-amine typically involves the chlorination of 2-cyclopropylpyridine followed by amination. One common method starts with 2-cyclopropylpyridine, which is chlorinated using thionyl chloride (SOCl2) to form 5-chloro-2-cyclopropylpyridine. This intermediate is then reacted with ammonia (NH3) under controlled conditions to yield this compound .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclopropylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
5-Chloro-2-cyclopropylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-cyclopropylpyridine
- 3-Chloro-2-cyclopropylpyridine
- 5-Chloro-2-methylpyridine
Uniqueness
5-Chloro-2-cyclopropylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-2-cyclopropylpyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2/c9-6-3-7(10)8(11-4-6)5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
BQLVQMNTUOCYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


